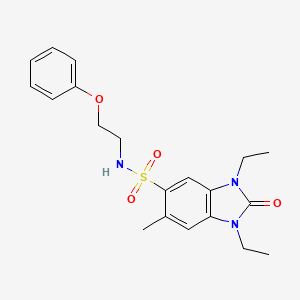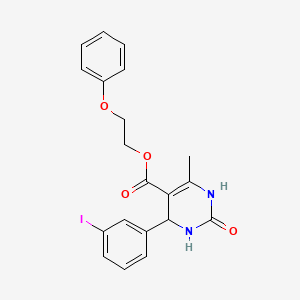![molecular formula C14H20BrNO2 B5013687 4-bromo-2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5013687.png)
4-bromo-2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol, also known as BRL37344, is a selective β3-adrenergic receptor agonist. It is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
4-bromo-2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol acts as a selective β3-adrenergic receptor agonist, binding to and activating the β3-adrenergic receptor. This leads to the activation of the cAMP-PKA signaling pathway, which promotes lipolysis and thermogenesis in adipose tissue. This compound also activates the AMPK signaling pathway, which enhances glucose uptake and metabolism in skeletal muscle.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It increases energy expenditure and promotes fat metabolism, leading to weight loss and improved metabolic health. This compound also improves glucose tolerance and insulin sensitivity, reducing the risk of diabetes. Furthermore, this compound has been shown to have cardioprotective effects, reducing the risk of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-bromo-2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol in lab experiments is that it is a selective β3-adrenergic receptor agonist, meaning it specifically targets the β3-adrenergic receptor without affecting other receptors. This allows for more precise and accurate experiments. However, one limitation of using this compound is that it has a short half-life, meaning it is quickly metabolized and eliminated from the body. This can make it difficult to maintain a consistent level of this compound in the body during experiments.
Orientations Futures
There are several future directions for the study of 4-bromo-2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol. One area of research is the development of more potent and selective β3-adrenergic receptor agonists for the treatment of obesity and diabetes. Another area of research is the investigation of the cardioprotective effects of this compound and its potential use in the treatment of cardiovascular diseases. Additionally, the mechanisms underlying the effects of this compound on energy metabolism and glucose homeostasis need to be further elucidated.
Méthodes De Synthèse
The synthesis of 4-bromo-2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol involves several steps, starting with the reaction of 4-bromo-2-methoxyphenol with 3-methyl-1-piperidinecarboxaldehyde in the presence of sodium triacetoxyborohydride. The resulting compound is then subjected to a series of reactions, including reduction, acetylation, and hydrolysis, to yield the final product.
Applications De Recherche Scientifique
4-bromo-2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol has been extensively studied for its potential therapeutic applications, particularly in the treatment of obesity, diabetes, and cardiovascular diseases. It has been shown to increase energy expenditure and promote fat metabolism, making it a promising candidate for anti-obesity drugs. Additionally, this compound has been found to improve glucose tolerance and insulin sensitivity, suggesting its potential use in treating diabetes. Furthermore, this compound has been shown to have cardioprotective effects, reducing the risk of cardiovascular diseases.
Propriétés
IUPAC Name |
4-bromo-2-methoxy-6-[(3-methylpiperidin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-10-4-3-5-16(8-10)9-11-6-12(15)7-13(18-2)14(11)17/h6-7,10,17H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRRMUBHDRADAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C(=CC(=C2)Br)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyridinecarboxamide](/img/structure/B5013610.png)
![1-cyclohexyl-N-[2-fluoro-5-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5013621.png)



![1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane](/img/structure/B5013651.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-isoxazolylmethyl)-N-methylacetamide](/img/structure/B5013661.png)
![N~1~,N~1~-diethyl-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5013674.png)

![5-(3-chloro-4-methylphenyl)-3-(3-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5013689.png)

![2-{2-[(5-bromo-2-fluorophenyl)thio]ethyl}pyridine oxalate](/img/structure/B5013693.png)
![1-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}piperidine oxalate](/img/structure/B5013700.png)